1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol
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Overview
Description
1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol is an organic compound with a unique structure that includes an aminoethyl group, a methoxy group, and a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxycyclobutanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperazine: Shares the aminoethyl group but has a different ring structure.
3-Methoxycyclobutanone: Similar ring structure but lacks the aminoethyl group.
N-(2-Aminoethyl)-1-aziridineethanamine: Contains the aminoethyl group but has a different overall structure.
Uniqueness
1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol is unique due to its combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-methoxycyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO2/c1-10-6-4-7(9,5-6)2-3-8/h6,9H,2-5,8H2,1H3 |
InChI Key |
MYMTYCYCGYUEAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(CCN)O |
Origin of Product |
United States |
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